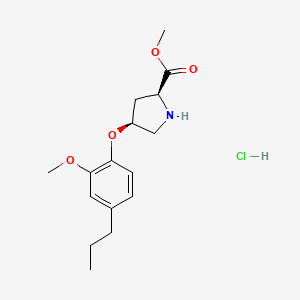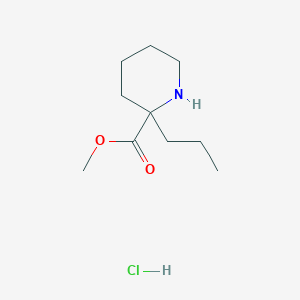![molecular formula C13H8Cl2O2S B1455719 4-氯-2-[(4-氯苯基)硫基]苯甲酸 CAS No. 20092-54-0](/img/structure/B1455719.png)
4-氯-2-[(4-氯苯基)硫基]苯甲酸
描述
科学研究应用
环境影响和退化研究
- 多氯联苯噻吩(PCDTs)分析:对环境污染物如PCDTs的研究表明,类似于导致多氯联苯呋喃(PCDFs)形成的化学过程可能是环境污染的重要来源。这些过程通常涉及含硫有机化合物,这可能与理解像4-氯-2-[(4-氯苯基)硫基]苯甲酸(Huntley et al., 1994)这样的含硫化合物的环境命运相关。
潜在的生物学和药理活性
- 水杨酸衍生物:对水杨酸衍生物如2-((3-(氯甲基)苯甲酰氧基)苯甲酸的研究表明具有潜在的抗炎、镇痛和抗血小板活性。这些衍生物被研究其治疗潜力,表明具有类似结构或功能团的化合物也可能具有重要的生物活性(Tjahjono et al., 2022)。
药代动力学和毒理学
- 苯甲酸的药代动力学分析:对苯甲酸的研究,这是一种与4-氯-2-[(4-氯苯基)硫基]苯甲酸在结构上相关的化合物,提供了跨不同物种(包括大鼠、豚鼠和人类)的药代动力学方面的见解。这项研究对于理解类似化合物的吸收、分布、代谢和排泄(ADME)可能是相关的(Hoffman & Hanneman, 2017)。
环境和食品安全
- 除草剂的环境命运:对广泛使用的除草剂2,4-D的研究提供了关于氯苯氧乙酸的环境行为的见解,这些化合物与4-氯-2-[(4-氯苯基)硫基]苯甲酸有一些结构上的相似之处。这些研究强调了理解这类化合物的环境影响和降解途径的重要性(Islam et al., 2017)。
作用机制
Target of Action
Many benzoic acid derivatives are known to interact with various enzymes and receptors in the body. For example, some benzoic acid derivatives are known to inhibit tyrosinase, an enzyme involved in the production of melanin .
Mode of Action
The mode of action of benzoic acid derivatives can vary greatly depending on the specific functional groups present in the molecule. Some compounds might inhibit enzyme activity, while others might bind to receptors and modulate their activity .
Biochemical Pathways
Benzoic acid derivatives can be involved in various biochemical pathways. For example, they might interfere with the synthesis of certain biomolecules or disrupt cellular signaling pathways .
Pharmacokinetics
The pharmacokinetics of benzoic acid derivatives can be influenced by various factors, including their chemical structure, the route of administration, and the individual’s metabolic rate. Some of these compounds might be rapidly absorbed and distributed throughout the body, while others might be metabolized and excreted more slowly .
Result of Action
The effects of benzoic acid derivatives at the molecular and cellular level can be diverse, ranging from changes in enzyme activity to alterations in cellular signaling pathways .
Action Environment
The action of benzoic acid derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and bioavailability .
生化分析
Biochemical Properties
4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound’s interaction with cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways it regulates . Additionally, 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid can bind to proteins and other biomolecules, influencing their function and stability.
Cellular Effects
The effects of 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Furthermore, 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects may also be observed at high doses, including cellular toxicity and disruption of normal physiological processes.
Metabolic Pathways
4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid can influence the levels of cofactors and other molecules involved in metabolic pathways, further affecting cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall biological effects.
Subcellular Localization
4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
4-chloro-2-(4-chlorophenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2S/c14-8-1-4-10(5-2-8)18-12-7-9(15)3-6-11(12)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENXGFUFMFJOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=CC(=C2)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455639.png)
![2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1455641.png)
![1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455646.png)

![5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1455649.png)
![[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455650.png)
![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)
![4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455654.png)
![3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1455656.png)
![[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1455658.png)
